Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a chemical compound classified under piperidine derivatives, known for its potential applications in medicinal chemistry, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5) and autotaxin. Its structure combines a benzyl group with a cyano and hydroxypiperidine moiety, contributing to its biological activity.
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate can be classified as:
The synthesis of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves several key steps:
The synthesis may require specific reagents such as:
The molecular structure of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate can be represented as follows:
Key structural data includes:
These properties suggest a relatively flexible molecule with potential for interaction with biological targets.
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is involved in several chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate primarily involves its role as an inhibitor of PRMT5 and autotaxin:
Relevant data indicates that this compound has high gastrointestinal absorption potential, making it suitable for oral administration .
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate has significant scientific uses:
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate represents a structurally intricate piperidine derivative that integrates three pharmacophoric elements: a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group, and a cyano group at the C3 position. This molecular architecture positions it as a strategic intermediate in synthesizing bioactive molecules targeting oncology and neurodegenerative diseases. Its significance lies in its stereochemical flexibility and capacity for targeted modifications, enabling drug candidates to overcome pharmacokinetic challenges like blood-brain barrier penetration [2] [9].
The systematic IUPAC name for this compound is benzyl (3-cyano-3-hydroxypiperidin-1-yl)carboxylate, with the C3 stereocenter denoted as (R) or (S) depending on enantiomeric form. Its molecular formula is C₁₄H₁₆N₂O₃, distinguishing it from related analogs like benzyl 3-hydroxypiperidine-1-carboxylate (C₁₃H₁₇NO₃, CID 6932652) [1] [4] and benzyl 3-cyanopiperidine-1-carboxylate (C₁₄H₁₆N₂O₂, CID 44828669) [5]. The C3-cyano and C3-hydroxyl groups introduce steric and electronic perturbations that profoundly influence conformational behavior:
Table 1: Structural Taxonomy of Key Piperidine Carboxylate Derivatives
Compound Name | Molecular Formula | CAS Registry | Key Substituents | Physical State |
---|---|---|---|---|
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate | C₁₄H₁₆N₂O₃ | Not Specified | -CN, -OH at C3 | Crystalline solid or oil |
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C₁₃H₁₇NO₃ | 100858-34-2 | -OH at C3 (R-configuration) | White to pale-yellow solid/oil [4] |
Benzyl 3-cyanopiperidine-1-carboxylate | C₁₄H₁₆N₂O₂ | 44828669 (CID) | -CN at C3 | Liquid or low-melting solid |
Benzyl 3-hydroxypiperidine-1-carboxylate | C₁₃H₁₇NO₃ | 95798-22-4 | -OH at C3 | Sticky oil to semi-solid [7] |
Piperidine scaffolds have evolved from simple natural alkaloids (e.g., piperine in black pepper) to synthetically engineered therapeutic agents. Early piperidine drugs focused on CNS targets (e.g., donepezil for Alzheimer’s) [6] [9], leveraging the ring’s capacity to mimic protein-binding motifs. The introduction of C3-functionalized piperidines like Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate marks a "three-dimensionalization" strategy in medicinal chemistry:
Table 2: Evolution of Piperidine Derivatives in Drug Discovery
Era | Dominant Scaffolds | Therapeutic Focus | Limitations Addressed by C3-Functionalized Piperidines |
---|---|---|---|
1980s–1990s | Simple N-alkyl/Aryl piperidines | Analgesics, Antipsychotics | Low target specificity; metabolic instability |
2000s–2010s | Piperidine-4-carboxamides | Anticancer, CNS agents | Poor blood-brain barrier penetration |
2020s–Present | C3-Substituted piperidines (e.g., cyano-hydroxy) | Oncology, neurodegeneration | Enhanced 3D complexity; stereoselective target engagement |
This compound’s therapeutic relevance is exemplified in two emerging domains: PRMT5 inhibition for glioblastoma/PDAC and autotaxin (ATX) blockade for fibrosis/cancer metastasis:
Extend survival in intracranial xenografts (e.g., GBMNS models) when combined with TMZ [2] [8].Similar mechanisms apply to pancreatic ductal adenocarcinoma (PDAC), where PRMT5 sustains KRAS-driven oncogenesis and EMT [8].
Autotaxin (ATX) Inhibition:ATX generates lysophosphatidic acid (LPA), a pro-metastatic lipid mediator. The C3-cyano and C3-hydroxyl groups enable:
Table 3: Therapeutic Mechanisms Enabled by C3-Functionalized Piperidines
Target | Biological Role | Effect of Inhibition | Role of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate |
---|---|---|---|
PRMT5 | DNA repair via H4R3me2s; splicing | Sensitizes GSCs to TMZ; blocks HR repair [2] | Precursor to inhibitors disrupting PRMT5-substrate binding |
Autotaxin | LPA production | Inhibits metastasis; reduces fibrotic signaling | -CN/-OH groups chelate Zn²⁺ in catalytic site |
DNA-PK/MRG | DNA damage response | Synergizes with radiation/alkylating agents | Scaffold for radiosensitizer development |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1